molecular formula Cd3As2 B082350 Cadmium arsenide CAS No. 12006-15-4

Cadmium arsenide

カタログ番号 B082350
CAS番号: 12006-15-4
分子量: 487.1 g/mol
InChIキー: FSIONULHYUVFFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cadmium Arsenide (Cd3As2) is an inorganic semimetal in the II-V family . It is distinguished by metastable states; three compounds, namely, Cd3As2, CdAs2, and CdAs4, are formed in the system under normal pressures . Cd3As2 has been rediscovered as a 3D topological semimetal, positioned as a bulk analogue of graphene that has a negative magnetoresistance (NMR) and superconductivity .


Synthesis Analysis

The Cd–As system is distinguished by metastable states; three compounds, namely, Cd3As2, CdAs2, and CdAs4, are formed in the system under normal pressures . The last-listed compound, CdAs4, is metastable and can be prepared, as a rule, together with other phases that stabilize it, e.g., with isostructural CdP4 .


Molecular Structure Analysis

The conduction band and valence band of cadmium arsenide have a linear dispersion law and touch each other in the 3D Brillouin zone to form Dirac points . Provided the time reversal and inverted symmetry, the Dirac points are doubly degenerate .


Chemical Reactions Analysis

Gaseous arsenic reacts with solid Cd forming Cd3As2 at around 700 °C . Other reactions include with acetic acid, air, ammonia, halogens, hydroxide, hydrobromic acid, hydrochloric acid, hydrofluoric acid, hydrogen, hypochlorite, and nitric acid .


Physical And Chemical Properties Analysis

Cadmium Arsenide has a molar mass of 487.08 g/mol, appears as a solid, dark grey substance, and has a density of 3.031 . It melts at 716 °C and decomposes in water . The Cd3As2 phase undergoes several transitions at high temperatures, making phases labeled α (stable), α’, α” (metastable), and β .

科学的研究の応用

Topological Semimetal

Cadmium Arsenide is known to be a 3D topological semimetal . It is positioned as a bulk analogue of graphene that has a negative magnetoresistance (NMR) and superconductivity . The conduction band and valence band of cadmium arsenide have a linear dispersion law and touch each other in the 3D Brillouin zone to form Dirac points .

Semiconductor

Cadmium Arsenide was first regarded as a narrow-gap semiconductor with an abnormally high electron mobility . The second stable compound of the three listed, CdAs2, is a semiconductor with a moderate bandgap width, and is distinguished by a high anisotropy of optical, electrical, and thermoelectrical properties .

Infrared Detectors

Cadmium Arsenide is used in infrared detectors using the Nernst effect . This compound is interesting due to the high value of birefringence in the IR .

Thin-Film Dynamic Pressure Sensors

Cadmium Arsenide is used in thin-film dynamic pressure sensors . It can be prepared in various forms such as bulk or needle-like crystals, thin films, microplatelets, and nanowires .

Magnetoresistors

Cadmium Arsenide can be used to make magnetoresistors . A magnetic field transforms the Weyl semimetal, generating NMR and giving rise to superconducting properties .

Photodetectors

Cadmium Arsenide is used in photodetectors . The review analyzes the synthetic methods to prepare single crystals and thin films .

Dopant for HgCdTe

Cadmium Arsenide can be used as a dopant for HgCdTe . Data are presented on thermodynamic properties, the effects of doping with donor and acceptor dopants, types of defects, and their relations to optical and electrical properties .

Interface Atomic Structures

The interface atomic structure between an epitaxial thin film of the prototype topological semimetal cadmium arsenide (Cd 3 As 2) and a III–V semiconductor layer is investigated .

Safety And Hazards

Cadmium Arsenide is toxic if swallowed, in contact with skin or if inhaled . It may cause cancer, damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Thin films promise new opportunities for the manipulation of surface states of topological semimetals with the potential to realize new states that cannot be obtained in bulk materials . The high degree of tunability available in epitaxial cadmium arsenide heterostructures can thus be used to fine-tune the 2D TI, which is essential for future topological devices .

特性

InChI

InChI=1S/2As.3Cd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIONULHYUVFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]=[Cd].[As]=[Cd].[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd3As2, As2Cd3
Record name cadmium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cadmium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium arsenide

Q & A

Q1: What is the chemical formula and molecular weight of cadmium arsenide?

A1: Cadmium arsenide has the chemical formula Cd3As2 and a molecular weight of 483.06 g/mol.

Q2: What are some key spectroscopic characteristics of cadmium arsenide?

A2: Raman spectroscopy reveals characteristic peaks for Cd3As2 films at 194, 249, and 303 cm−1. [] These peaks can be used to identify and characterize the material.

Q3: What makes cadmium arsenide unique in terms of its electronic properties?

A3: Cd3As2 is classified as a three-dimensional Dirac semimetal, meaning its electrons behave as massless Dirac fermions near the Fermi level. [, ] This leads to exceptional electronic properties, including:

  • Ultrahigh electron mobility: Cd3As2 exhibits exceptionally high electron mobilities, exceeding those of many traditional semiconductors. [, , , ] Values as high as 41,000 cm2V−1s−1 have been reported in high-quality (001)-oriented films at low temperatures. [] This is attributed to the unique electronic band structure and the suppression of backscattering for electrons near the Dirac points. []
  • Large magnetoresistance: Cd3As2 displays large magnetoresistance, meaning its electrical resistance changes significantly under an applied magnetic field. [, , ] This property makes it suitable for applications in magnetic sensors.
  • Topological properties: The surface states of Cd3As2 can exhibit topological insulator properties. [, , , ] This opens up possibilities for exploring exotic quantum phenomena and developing novel spintronic devices.

Q4: What are the potential applications of cadmium arsenide in electronics?

A4: Due to its unique electronic properties, Cd3As2 holds promise for various electronic applications:

  • High-speed transistors: The high electron mobility of Cd3As2 makes it a promising candidate for next-generation, high-speed transistors operating in the terahertz (THz) regime. [] Such transistors could revolutionize communication technologies and enable faster data processing.
  • Thermal detectors: The large Nernst effect observed in Cd3As2, coupled with its high electron mobility and low thermal conductivity, makes it attractive for developing efficient thermal detectors. []
  • Photodetectors: Cd3As2 has shown potential for use in photodetectors, particularly in the infrared (IR) range. [] Its narrow bandgap and high sensitivity to light make it suitable for detecting low-energy photons.
  • Spintronic devices: The topological surface states of Cd3As2 could be harnessed to create spintronic devices, which utilize the spin of electrons for information processing and storage. [, ]

Q5: How does strain engineering influence the properties of cadmium arsenide thin films?

A5: Applying strain to Cd3As2 thin films can significantly alter their electronic properties by modifying their crystal structure and symmetry. [] For instance, biaxial compressive strain can induce a transition to an orthorhombic phase, while tensile strain leads to a non-centrosymmetric structure. These structural changes can be used to tune the electronic band structure and potentially induce new topological phases. []

Q6: Can you explain the significance of the "Fermi arcs" observed in cadmium arsenide?

A6: "Fermi arcs" are unusual surface states that connect the Dirac points in the bulk of Cd3As2. [] These arcs are a characteristic signature of Weyl semimetals, a class of materials closely related to Dirac semimetals. The presence of Fermi arcs has important implications for the material's transport properties, contributing to its high conductivity and unique response to magnetic fields.

Q7: How does the surface of cadmium arsenide interact with its environment, and what are the implications?

A7: The surface of Cd3As2 can undergo reconstruction, where the arrangement of surface atoms deviates from the bulk structure to minimize energy. [] One study revealed that the outermost Cd atoms on a (112) surface descend into the As sublayer, leading to a self-passivated surface with As atoms forming a triangle lattice. [] This reconstruction influences the surface electronic structure and its interaction with adsorbates. For example, oxidation of the reconstructed surface primarily involves the formation of As-O-Cd bonds, yet the overall band structure remains relatively robust against oxidation. []

Q8: What methods are typically used to synthesize cadmium arsenide thin films?

A8: Several methods are employed for synthesizing Cd3As2 thin films, each offering advantages and challenges:

  • Molecular beam epitaxy (MBE): MBE allows for precise control over film thickness, composition, and doping, enabling the growth of high-quality single-crystal films. [, , ] This method is crucial for studying the intrinsic properties of Cd3As2 and exploring its potential in high-performance electronic devices.
  • Thermal evaporation: This method involves evaporating Cd3As2 from a source and depositing it onto a substrate. [] While simpler than MBE, it offers less control over film properties and may result in films with higher defect densities.

Q9: How do the properties of cadmium arsenide films vary with film thickness?

A9: The properties of Cd3As2 films can change significantly with thickness, particularly for very thin films, where quantum confinement effects become important:

  • Electronic band structure: As film thickness decreases, the bulk Dirac points can become gapped, leading to a transition from a Dirac semimetal to a topological insulator. [, ] This transition has been observed in (001)-oriented films with thicknesses around 50 nm. []
  • Magnetoresistance: The magnitude and anisotropy of magnetoresistance can change with film thickness, providing insights into the interplay between surface and bulk transport mechanisms. []

Q10: What are some challenges in characterizing and manipulating cadmium arsenide at the nanoscale?

A10: Characterizing and manipulating Cd3As2 at the nanoscale presents challenges due to its complex surface chemistry and the sensitivity of its electronic properties to defects and environmental factors.

  • Surface oxidation: Cd3As2 is prone to surface oxidation, which can alter its electronic properties. [] Careful surface passivation or encapsulation techniques are required to protect the material from degradation.
  • Defect control: Defects in the crystal structure, such as vacancies and grain boundaries, can significantly impact the electronic transport properties of Cd3As2. [] Controlling defect density during synthesis and processing is crucial for achieving high-performance devices.

Q11: How have computational methods contributed to our understanding of cadmium arsenide?

A11: Computational chemistry and modeling have played a crucial role in understanding the electronic structure, predicting new phases, and interpreting experimental observations in Cd3As2:

  • Density functional theory (DFT): DFT calculations have been extensively used to study the electronic band structure of Cd3As2, confirming its Dirac semimetal nature and predicting the emergence of topological surface states. [, , ] DFT has also been crucial for understanding the impact of strain and doping on the electronic properties.
  • Tight-binding models: Tight-binding models, parameterized by DFT calculations, have been developed to describe the low-energy electronic structure of Cd3As2. [] These models provide a simpler framework for studying transport phenomena and exploring the effects of external fields and disorder.
  • First-principles calculations: First-principles calculations, based on fundamental physical laws, have been employed to predict the stability of different crystal structures and their response to pressure, providing insights into the phase transitions observed experimentally. [, ]

Q12: What are the safety concerns associated with cadmium arsenide?

A12: Cadmium arsenide contains cadmium and arsenic, both of which are toxic elements. [] Handling Cd3As2 requires appropriate safety precautions to minimize exposure risks:

    Q13: What are the environmental concerns related to cadmium arsenide?

    A13: The presence of cadmium and arsenic in Cd3As2 raises environmental concerns, particularly regarding its disposal and potential leaching into the environment. []

    • Water contamination: Cadmium and arsenic are known water pollutants, and their release into water bodies can harm aquatic life and potentially contaminate drinking water sources. [] Proper waste management and disposal are crucial to preventing environmental contamination.

    Q14: What are the major challenges and opportunities for future research on cadmium arsenide?

    A14: Despite the significant progress made in understanding and utilizing Cd3As2, several challenges and opportunities remain for future research:

    • Understanding the role of electron-phonon interactions: The interaction between electrons and lattice vibrations (phonons) plays a crucial role in determining the transport properties of Cd3As2. Further investigations into electron-phonon coupling are essential for understanding the factors limiting electron mobility and for developing strategies to enhance it. [, ]
    • Investigating the potential for topological superconductivity: Theoretical predictions suggest that Cd3As2 could host topological superconductivity, an exotic state of matter that could revolutionize quantum computing. [] Experimental efforts to induce and study topological superconductivity in Cd3As2 are ongoing and hold great promise for future breakthroughs.

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